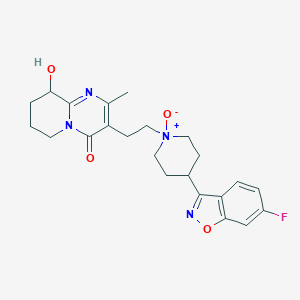

Paliperidone N-Oxide

描述

Structure

3D Structure

属性

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-14-17(23(30)27-9-2-3-19(29)22(27)25-14)8-12-28(31)10-6-15(7-11-28)21-18-5-4-16(24)13-20(18)32-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGHBNZGNKDZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647306 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761460-08-6 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Paliperidone N-Oxide synthesis pathway and discovery

An In-Depth Technical Guide to the Synthesis and Discovery of Paliperidone N-Oxide

Authored by Gemini, Senior Application Scientist

Paliperidone, the primary active metabolite of the atypical antipsychotic risperidone, is a cornerstone in the management of schizophrenia and schizoaffective disorder.[1][2] The comprehensive characterization of its metabolic and degradation pathways is critical for ensuring drug safety, efficacy, and quality control. Paliperidone N-oxide has been identified as a significant metabolite and a process-related impurity.[3][4] This technical guide provides a detailed exploration of the discovery and logical synthetic pathway of Paliperidone N-oxide. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the rationale behind its synthesis and the analytical methods for its characterization.

Discovery and Significance of Paliperidone N-Oxide

The discovery of Paliperidone N-oxide is intrinsically linked to the lifecycle of its parent compounds, risperidone and paliperidone. Initially identified during forced degradation studies and in the analysis of process-related impurities, this compound represents the oxidation of the tertiary nitrogen atom within the piperidine ring of the paliperidone molecule.[3][4][5]

Causality and Importance:

-

Metabolic Profiling: While early human metabolism studies of paliperidone identified four primary metabolic pathways, N-oxidation was not among the most prominent, with renal excretion of the unchanged drug being the major route of elimination.[6] However, its presence as a metabolite, particularly in the context of risperidone metabolism, necessitates its characterization.

-

Impurity Profiling: In the synthesis of paliperidone, oxidative conditions or side reactions can lead to the formation of the N-oxide.[3] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present at levels of 0.10% or higher.[7] Therefore, the availability of pure Paliperidone N-oxide as a reference standard is essential for the validation of analytical methods used in quality control of the active pharmaceutical ingredient (API).[8]

-

Stability Testing: Paliperidone N-oxide is a known degradation product.[5] Stability-indicating analytical methods must be able to resolve the parent drug from its degradants. Developing and validating such methods requires pure samples of potential degradation products, including the N-oxide, to prove method specificity.[9]

The synthesis of Paliperidone N-oxide is therefore not pursued for its therapeutic activity but is a critical step in supporting the development and commercialization of safe and effective paliperidone formulations.

Retrosynthetic Analysis: A Two-Stage Approach

The synthesis of Paliperidone N-oxide is logically approached in two major stages: first, the synthesis of the precursor, paliperidone, followed by the selective oxidation of the piperidine nitrogen.

Stage 1: Synthesis of the Precursor, Paliperidone

Paliperidone is the 9-hydroxy derivative of risperidone. Its synthesis is well-established and has been disclosed in numerous patents.[10][11][12] A common and industrially viable route involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a reactive pyrido[1,2-a]pyrimidin-4-one intermediate.[3]

The workflow for this precursor synthesis is outlined below.

Caption: High-level schematic for Paliperidone synthesis.

Stage 2: Selective N-Oxidation

The core of the Paliperidone N-oxide synthesis is the selective oxidation of the tertiary amine on the piperidine ring. This transformation must be performed under conditions that do not affect other potentially sensitive functional groups in the molecule, such as the secondary alcohol or the aromatic rings.

Caption: The direct oxidation pathway to Paliperidone N-Oxide.

Detailed Experimental Protocols

The following protocols are self-validating systems, grounded in established chemical principles and adapted for the specific synthesis of paliperidone and its N-oxide.

Protocol 1: Synthesis of Paliperidone (Precursor)

This protocol is adapted from established industrial processes.[3][11]

Objective: To synthesize Paliperidone via N-alkylation.

Materials:

-

3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one (Intermediate 5)

-

6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride (Intermediate 6)

-

Methanol (Solvent)

-

1,8-Diazabicycloundec-7-ene (DBU) (Catalyst)

-

Diisopropylamine (Base)

-

Acetone

-

Aqueous Ammonia

Procedure:

-

Charge a suitable reaction vessel with methanol.

-

Add Intermediate 5, Intermediate 6, and diisopropylamine to the vessel.

-

Initiate stirring and begin heating the mixture to reflux temperature (approx. 65°C).

-

Add DBU catalyst to the reaction mixture.

-

Maintain the reaction at reflux for 24-36 hours, monitoring for completion by HPLC.

-

Upon completion, cool the reaction mixture to 0-5°C to precipitate the crude product.

-

Filter the solid, wash with cold methanol, and dry under vacuum. This yields crude Paliperidone.

-

Purification: To remove process-related impurities, suspend the crude paliperidone in a mixture of acetone and aqueous ammonia (approx. 30 volumes).[3]

-

Heat the suspension to 50-55°C and stir for 2-3 hours. This step is crucial for removing any co-precipitated N-oxide impurity.[3]

-

Cool the mixture, filter the purified product, wash with acetone, and dry to yield pure Paliperidone (>99.5% purity).

Protocol 2: Synthesis of Paliperidone N-Oxide

Objective: To synthesize Paliperidone N-oxide via direct oxidation of Paliperidone.

Rationale for Reagent Choice: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the oxidation of tertiary amines to N-oxides. It is relatively selective and operates under mild conditions, minimizing the risk of side reactions on other functional groups. Hydrogen peroxide is another viable, though sometimes less selective, option.

Materials:

-

Paliperidone (synthesized as per Protocol 1)

-

Meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM) (Solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve Paliperidone (1.0 eq) in dichloromethane in a round-bottom flask at room temperature.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 to 1.5 eq) in a minimal amount of DCM.

-

Add the m-CPBA solution dropwise to the stirred Paliperidone solution over 30-60 minutes, maintaining the temperature at 0°C. The use of a slight excess of m-CPBA ensures complete conversion.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, then let it warm to room temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Quenching: Upon completion, quench the excess m-CPBA by adding saturated sodium sulfite solution and stir for 20 minutes.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct), water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Paliperidone N-oxide.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to yield the pure N-oxide.

Characterization and Analytical Data

The identity and purity of synthesized Paliperidone N-oxide must be confirmed using a suite of analytical techniques. As a reference standard, its characterization is paramount.

| Technique | Expected Results for Paliperidone N-Oxide | Reference |

| LC-MS | Molecular ion peak corresponding to the expected mass [M+H]⁺ of ~443.2. | [8][13] |

| HPLC | A single major peak with a distinct retention time from Paliperidone, demonstrating purity. | [5][8] |

| ¹H NMR | Protons adjacent to the N-oxide (on the piperidine ring) will show a downfield shift compared to the parent Paliperidone due to the deshielding effect of the N-O bond. | - |

| FTIR | Appearance of a characteristic N-O stretching vibration band, typically in the 950-970 cm⁻¹ region. | - |

The development of stability-indicating HPLC or UPLC methods is a primary application for this synthesized standard.[5] Such methods are designed to separate Paliperidone from its N-oxide and other potential impurities like the keto-paliperidone impurity.[3][8]

Conclusion

The synthesis of Paliperidone N-oxide is a quintessential example of supportive chemistry in modern drug development. While not a therapeutic agent itself, its role as a critical reference standard for quality control and stability testing of paliperidone is indispensable. The discovery of this N-oxide as a metabolite and process impurity underscores the rigorous analytical scrutiny required for pharmaceutical manufacturing. The synthetic pathway, proceeding through the well-established synthesis of paliperidone followed by a selective tertiary amine oxidation, is logical, robust, and employs standard organic chemistry transformations, ensuring a reliable supply of this vital analytical tool for the pharmaceutical industry.

References

- US8481729B2 - Processes for the preparation of paliperidone - Google P

-

Paliperidone-impurities | Pharmaffiliates. [Link]

-

Synthesis of [3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl] - PrepChem.com. [Link]

- US9062049B2 - Process for the preparation of paliperidone - Google P

- WO2009074333A1 - Synthesis of paliperidone - Google P

- US7977480B2 - Synthesis of paliperidone - Google P

- WO2010003702A1 - Synthesis of paliperidone - Google P

-

SYNTHESIS OF PALIPERIDONE - European Patent Office - EP 2321311 B1. [Link]

-

Synthetic scheme of paliperidone: generation of process-related... | Download Scientific Diagram - ResearchGate. [Link]

-

CAS No : 761460-08-6 | Product Name : Paliperidone N-Oxide | Pharmaffiliates. [Link]

-

Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. - YMER. [Link]

-

Signalling profile differences: paliperidone versus risperidone - PMC - PubMed Central. [Link]

-

Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed. [Link]

-

A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. [Link]

-

paliperidone - ClinPGx. [Link]

-

Paliperidone | C23H27FN4O3 | CID 115237 - PubChem - NIH. [Link]

-

Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. [Link]

-

Analytical methods for the estimation of paliperidone - ResearchGate. [Link]

-

IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND - ResearchGate. [Link]

-

Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. [Link]

Sources

- 1. Signalling profile differences: paliperidone versus risperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. japsonline.com [japsonline.com]

- 6. Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. archives.ijper.org [archives.ijper.org]

- 10. US8481729B2 - Processes for the preparation of paliperidone - Google Patents [patents.google.com]

- 11. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]

- 12. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 13. Paliperidone N-Oxide | TRC-P141010-10MG | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Physicochemical Properties of Paliperidone N-Oxide

This technical guide provides a comprehensive overview of the core physicochemical properties of Paliperidone N-Oxide, a significant metabolite and potential degradation product of the atypical antipsychotic paliperidone. This document is intended for researchers, scientists, and drug development professionals, offering both established data and practical, field-proven methodologies for its characterization.

Introduction: The Significance of Paliperidone N-Oxide

Paliperidone, the primary active metabolite of risperidone, is a widely prescribed medication for the treatment of schizophrenia and schizoaffective disorder.[1][2][3][4] Its therapeutic efficacy is attributed to a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[2] Understanding the physicochemical properties of its metabolites is paramount for a complete comprehension of its pharmacology, stability, and analytical profile. Paliperidone N-Oxide is a notable derivative formed through metabolic or degradative pathways, making its characterization essential for drug development, quality control, and toxicological assessments.[5][6][7] This guide delves into the key physicochemical parameters of Paliperidone N-Oxide, providing both theoretical grounding and actionable experimental protocols.

Chemical Identity and Structural Elucidation

A foundational understanding of a molecule begins with its precise chemical identity.

Chemical Structure

Paliperidone N-Oxide is structurally similar to its parent compound, with the key distinction of an oxygen atom bonded to the nitrogen of the piperidine ring.

Caption: Chemical structure of Paliperidone N-Oxide.

Molecular Formula and Weight

The molecular formula of Paliperidone N-Oxide is C23H27FN4O4, with a corresponding molecular weight of approximately 442.48 g/mol .[8][9][10]

Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of Paliperidone N-Oxide, with a combination of computed and experimentally available data.

| Property | Value | Source |

| Molecular Formula | C23H27FN4O4 | [8][9][10] |

| Molecular Weight | 442.48 g/mol | [8][9][10] |

| Melting Point | 160-162 °C (decomposes) | [11] |

| XLogP3 (Lipophilicity) | 1.6 | [5] |

| Solubility | Soluble in Methanol and DMSO | [9][12] |

| Appearance | White Solid | [11] |

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of Paliperidone N-Oxide.

Aqueous Solubility Determination (Shake-Flask Method)

The aqueous solubility of a compound is a critical determinant of its bioavailability. The shake-flask method remains the gold standard for determining thermodynamic solubility.[13][14]

Principle: An excess of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow:

Caption: Workflow for aqueous solubility determination.

Detailed Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[14]

-

Sample Preparation: Add an excess amount of solid Paliperidone N-Oxide to vials containing a known volume of each buffer.

-

Equilibration: Place the vials in a shaker bath maintained at 37 ± 0.5 °C and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the concentration of dissolved Paliperidone N-Oxide. A standard calibration curve should be used for accurate quantification.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pHs, which in turn influences its absorption, distribution, and excretion.[15][16][17]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated electrode. The pKa is determined from the inflection point of the titration curve.[16][18][19]

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard buffers of known pH.

-

Sample Preparation: Accurately weigh and dissolve a known amount of Paliperidone N-Oxide in a suitable co-solvent/water mixture.

-

Titration: Titrate the sample solution with a standardized solution of hydrochloric acid or sodium hydroxide, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Stability Indicating HPLC Method

A stability-indicating analytical method is essential to accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and to monitor the formation of degradation products.

Principle: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is developed and validated to separate the parent drug from its potential degradation products, including Paliperidone N-Oxide.[20][21]

Illustrative HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and ammonium acetate buffer (pH adjusted) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 238 nm or 280 nm)[6][22] |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Forced Degradation Studies:

To validate the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions as per ICH guidelines Q1A(R2).[20][23]

-

Acid Hydrolysis: 0.1 M HCl at 80°C

-

Base Hydrolysis: 0.1 M NaOH at 80°C

-

Oxidative Degradation: 3% H2O2 at room temperature

-

Thermal Degradation: 105°C for a specified duration

-

Photolytic Degradation: Exposure to UV light (254 nm) and visible light

Paliperidone has been shown to be labile under hydrolytic, oxidative, and photolytic conditions, with the N-oxide being a potential degradation product under oxidative and photolytic stress.[6][24]

Metabolic Context of Paliperidone N-Oxide

Paliperidone itself is the major active metabolite of risperidone.[1][3][4] While paliperidone undergoes minimal hepatic metabolism, with renal excretion being the primary route of elimination, minor metabolic pathways do exist.[11][25] The formation of Paliperidone N-Oxide can occur through these minor oxidative pathways.

Caption: Metabolic context of Paliperidone N-Oxide.

Conclusion

A thorough understanding of the physicochemical properties of Paliperidone N-Oxide is indispensable for the comprehensive development and control of paliperidone-based therapeutics. This guide has provided a consolidation of known data and detailed, practical protocols for the experimental determination of its key characteristics. By employing these methodologies, researchers and drug development professionals can ensure the scientific integrity and robustness of their findings, ultimately contributing to the development of safer and more effective medicines.

References

-

Gorrepati, M., et al. (2015). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Annales Pharmaceutiques Françaises, 73(4), 289-96. [Link]

-

Satheesha Babu Birur, K., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Indian Journal of Pharmaceutical Education and Research, 53(4s), s633-s641. [Link]

-

de Souza, M. V. N., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography, 32(11), e4348. [Link]

-

PubChem. (n.d.). Paliperidone N-Oxide. National Center for Biotechnology Information. [Link]

-

Reddy, B. V., et al. (2012). Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. Journal of the Chilean Chemical Society, 57(4), 1363-1368. [Link]

-

Tam, K. Y. (n.d.). How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

-

Patil, S., et al. (2016). Stability Indicating HPLC method for Determination of Paliperidone in Bulk. International Journal of PharmTech Research, 8(8), 157-163. [Link]

-

Ram, H. N. A., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s540-s549. [Link]

-

Surawase, R. K., et al. (2018). Formulation and Evaluation of Solid Dispersion of Paliperidone by Fluidized Bed Processor. Research Journal of Pharmacy and Technology, 11(1), 24-30. [Link]

-

Allmpus. (n.d.). PALIPERIDONE N-OXIDE IMPURITY. [Link]

-

Scribd. (2019, August 12). Aqueous Solubility Determination Guide. [Link]

-

Pathare, B., et al. (2014). an update on various analytical techniques based on uv spectroscopy used in determination of dissociation constant. International Journal of Pharmacy, 4(1), 278-285. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2019, October 24). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Validation and Stability Indicating Parameters. [Link]

-

Vermeir, M., et al. (2008). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition, 36(4), 769-779. [Link]

-

ResearchGate. (n.d.). Graphical representation of solubility (mg/ml) of paliperidone in different medium. [Link]

-

Rasayan Journal of Chemistry. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. [Link]

-

ResearchGate. (n.d.). Absorption, Metabolism, and Excretion of Paliperidone, a New Monoaminergic Antagonist, in Humans. [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

-

Reddy, B. V., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. International Journal of Pharmaceutical Sciences and Research, 4(8), 3123-3129. [Link]

-

ResearchGate. (n.d.). Risperidone and Paliperidone Inhibit P-Glycoprotein Activity In Vitro. [Link]

-

Pandey, M., et al. (2013). Determination of pKa of felodipine using UV–Visible spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 255-258. [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Kim, D., et al. (2009). Signalling profile differences: paliperidone versus risperidone. British Journal of Pharmacology, 158(4), 1044-1054. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Paliperidone?. Synapse. [Link]

-

ClinPGx. (n.d.). paliperidone. [Link]

-

Citrome, L. (2008). Paliperidone: An improvement over risperidone?. International Journal of Clinical Practice, 62(1), 1-3. [Link]

-

Allmpus. (n.d.). PALIPERIDONE N-OXIDE IMPURITY. [Link]

-

International Journal of Research in Pharmaceutical and Nano Sciences. (2016). Oxidative Degradation of Paliperidone Using Potassium Permangnate in Acid Medium. [Link]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

-

World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthetic scheme of paliperidone: generation of process-related.... [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Saeed, A., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1239-1242. [Link]

Sources

- 1. Signalling profile differences: paliperidone versus risperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Paliperidone? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. ijpbs.com [ijpbs.com]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. allmpus.com [allmpus.com]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. who.int [who.int]

- 15. ijper.org [ijper.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. archives.ijper.org [archives.ijper.org]

- 21. Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Validation and Stability Indicating Parameters | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 22. japsonline.com [japsonline.com]

- 23. pharma.gally.ch [pharma.gally.ch]

- 24. researchgate.net [researchgate.net]

- 25. Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Profile of Paliperidone N-Oxide

Executive Summary

This technical guide addresses the in vitro mechanism of action of Paliperidone N-Oxide, a known impurity and potential minor metabolite of the atypical antipsychotic, paliperidone. A comprehensive review of the available scientific literature and pharmacological databases reveals that Paliperidone N-Oxide is a pharmacologically uncharacterized entity. There is a notable absence of published data regarding its receptor binding affinity, functional activity at key central nervous system (CNS) targets, and its influence on downstream signaling cascades.

In stark contrast, the parent compound, paliperidone (9-hydroxyrisperidone), possesses a well-defined pharmacological profile, exerting its therapeutic effects primarily through potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors. Clinical metabolism studies of paliperidone indicate that it is minimally metabolized, with the bulk of the drug excreted unchanged. The identified minor metabolic pathways do not include N-oxidation as a significant route of biotransformation, suggesting that Paliperidone N-Oxide is unlikely to be formed in clinically relevant concentrations.

Therefore, this guide serves a dual purpose. First, it definitively establishes the current knowledge gap regarding the activity of Paliperidone N-Oxide. Second, it provides authoritative, field-proven in vitro protocols for researchers who may wish to characterize this, or any similar, novel compound. The methodologies detailed herein represent the gold-standard approach for determining receptor binding affinity and functional activity, forming a self-validating system for pharmacological investigation.

Introduction: The Pharmacology of Paliperidone and Its Metabolic Fate

Paliperidone is the primary active metabolite of risperidone and is an established atypical antipsychotic for the treatment of schizophrenia and schizoaffective disorder[1][2][3]. Its mechanism of action is attributed to a unique combination of high-affinity antagonism at central dopamine D₂ and serotonin 5-HT₂A receptors[4][5]. The blockade of D₂ receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT₂A antagonism may contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms[6][7].

Established Receptor Binding Profile of Paliperidone

In vitro binding assays have definitively characterized the affinity of paliperidone for a range of CNS receptors. This profile is crucial for understanding both its therapeutic efficacy and its side-effect profile.

| Receptor Subtype | Reported Kᵢ Range (nM) | Associated Clinical Effect |

| Serotonin 5-HT₂A | 0.22 - 1.21 | Antipsychotic action, reduced EPS liability |

| Dopamine D₂ | 2.8 - 6.6 | Antipsychotic action (positive symptoms) |

| α₁-Adrenergic | 1.3 - 11 | Potential for orthostatic hypotension |

| H₁ Histaminergic | 3.4 - 34 | Potential for sedation, weight gain |

| α₂-Adrenergic | Moderate Affinity | Potential therapeutic and side effects |

| Cholinergic Muscarinic | No significant affinity | Low incidence of anticholinergic side effects |

| (Data synthesized from multiple sources, including Janssen Pharmaceuticals product information)[8]. |

Metabolic Pathways of Paliperidone

Paliperidone undergoes minimal hepatic metabolism, which distinguishes it from its parent compound, risperidone[9]. The primary route of elimination is renal, with approximately 59% of an administered dose excreted unchanged in the urine[10]. Human metabolism studies have identified four minor metabolic pathways, each accounting for a small fraction (up to 6.5%) of biotransformation. These pathways are[10]:

-

Oxidative N-dealkylation

-

Monohydroxylation

-

Alcohol dehydrogenation

-

Benzisoxazole scission

Crucially, N-oxidation is not identified as a primary or significant metabolic pathway for paliperidone in humans . The compound "Paliperidone N-Oxide" is primarily available commercially as a reference standard for impurity analysis, confirming its existence but also suggesting its relevance is more for manufacturing quality control than for clinical pharmacology[11][12].

Paliperidone N-Oxide: An Uncharacterized Compound

Despite its availability as a chemical standard, a thorough search of scientific databases (including PubMed, Embase, and Scopus) and regulatory documents yields no public data on the in vitro pharmacological activity of Paliperidone N-Oxide. Key missing information includes:

-

Receptor Binding Affinities: No published Kᵢ or Kₔ values at any CNS receptor.

-

Functional Activity: No data to classify the compound as an agonist, antagonist, or inverse agonist at any receptor.

-

Downstream Signaling: No studies on its effect on intracellular signaling pathways (e.g., cAMP, calcium flux, or ERK phosphorylation).

The lack of pharmacological data, combined with its absence as a noted major metabolite, strongly suggests that Paliperidone N-Oxide is pharmacologically irrelevant at clinically administered doses of paliperidone.

Technical Guide: Standard In Vitro Protocols for Characterization

For drug development professionals seeking to characterize a novel compound like Paliperidone N-Oxide, the following protocols provide a robust framework for initial in vitro assessment.

Workflow for In Vitro Pharmacological Characterization

The logical flow for characterizing a new chemical entity (NCE) begins with assessing its binding affinity across a wide panel of receptors, followed by functional assays at high-affinity targets to determine its specific mode of action.

Protocol 1: Radioligand Binding Assay for Dopamine D₂ Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of Paliperidone N-Oxide for the human dopamine D₂ receptor.

Causality: This assay quantifies the direct interaction between the test compound and the receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. The choice of [³H]-Spiperone is standard for D₂ antagonism studies.

Methodology:

-

Cell Culture & Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing the human dopamine D₂ receptor (long isoform).

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration via a Bradford or BCA assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine:

-

50 µL of cell membrane preparation (10-20 µg protein).

-

25 µL of [³H]-Spiperone (final concentration ~0.3 nM, near its Kₔ).

-

25 µL of Paliperidone N-Oxide at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle.

-

-

For non-specific binding (NSB), use a saturating concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).

-

For total binding, use vehicle only.

-

-

Incubation & Termination:

-

Incubate the plate at 25°C for 90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash filters three times with ice-cold buffer to remove unbound radioligand.

-

-

Data Acquisition & Analysis:

-

Place filters in scintillation vials with scintillation cocktail.

-

Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of Paliperidone N-Oxide.

-

Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: Calcium Flux Functional Assay for 5-HT₂A Receptor Activity

Objective: To determine if Paliperidone N-Oxide acts as an antagonist at the human 5-HT₂A receptor.

Causality: The 5-HT₂A receptor is Gq-coupled, meaning its activation leads to the release of intracellular calcium (Ca²⁺) stores. This assay measures changes in intracellular Ca²⁺ concentration using a fluorescent dye, allowing for the quantification of receptor activation or inhibition.

Methodology:

-

Cell Preparation:

-

Use HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Plate cells in a black, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 60 minutes at 37°C.

-

-

Antagonist Mode Assay:

-

Wash cells to remove excess dye.

-

Add varying concentrations of Paliperidone N-Oxide (or a known antagonist like ketanserin for positive control) to the wells.

-

Incubate for 15-30 minutes.

-

-

Agonist Challenge & Data Acquisition:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Initiate reading and establish a stable baseline fluorescence.

-

Add a pre-determined concentration of a 5-HT₂A agonist (e.g., Serotonin or 5-MeO-DMT) at its EC₈₀ concentration to all wells.

-

Continue to record fluorescence intensity for 2-3 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Plot the agonist response against the log concentration of Paliperidone N-Oxide.

-

Determine the IC₅₀ value (concentration of antagonist that inhibits 50% of the maximal agonist response) using non-linear regression.

-

The Schild equation can be used to determine the pA₂ value, a measure of antagonist potency.

-

Known and Hypothetical Signaling Pathways

The established mechanism of paliperidone involves the blockade of G-protein coupled receptor (GPCR) signaling. The diagram below illustrates the canonical pathways antagonized by the parent compound, paliperidone. Any investigation into Paliperidone N-Oxide would begin by assessing its activity on these same pathways.

Conclusion and Future Directions

Paliperidone N-Oxide is best classified as a reference impurity of paliperidone with no currently documented pharmacological activity. Its absence as a major human metabolite suggests it is unlikely to contribute to the clinical profile of paliperidone. For researchers in drug development, the key takeaway is the importance of distinguishing between active metabolites and minor, uncharacterized impurities. Should the need arise to formally characterize Paliperidone N-Oxide, the standard, self-validating protocols for receptor binding and functional activity outlined in this guide provide a clear and authoritative path forward for its in vitro investigation.

References

-

Title: Risperidone and paliperidone inhibit p-glycoprotein activity in vitro Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Risperidone and Paliperidone Inhibit P-Glycoprotein Activity In Vitro Source: ResearchGate URL: [Link]

-

Title: Paliperidone | C23H27FN4O3 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Distinct electrophysiological effects of paliperidone and risperidone on the firing activity of rat serotonin and norepinephrine neurons Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Paliperidone - Wikipedia Source: Wikipedia URL: [Link]

-

Title: What is the mechanism of Paliperidone? Source: Patsnap Synapse URL: [Link]

-

Title: What is the metabolism of paliperidone (Invega)? Source: Dr.Oracle URL: [Link]

-

Title: PHARMACOLOGY REVIEW(S) - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

-

Title: INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics Source: J&J Medical Connect URL: [Link]

-

Title: Paliperidone increases spontaneous and evoked firing of mesocortical dopaminergic neurons by activating a hyperpolarization-activated inward current Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Pharmacokinetics and dopamine D-2 and serotonin 5-HT2A receptor occupancy of paliperidone in healthy subjects: Two open-label, single-dose studies. Source: ResearchGate URL: [Link]

-

Title: What is the mechanism of Paliperidone Palmitate? Source: Patsnap Synapse URL: [Link]

-

Title: What is the mechanism of action of Paliperidone (Invega)? Source: Dr.Oracle URL: [Link]

-

Title: Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats Source: PMC, PubMed Central URL: [Link]

-

Title: Fast In Vitro Release and In Vivo Absorption of an Anti-Schizophrenic Drug Paliperidone from Its Soluplus®/TPGS Mixed Micelles Source: PMC, PubMed Central URL: [Link]

-

Title: Paliperidone Palmitate N-Oxide Source: SynZeal URL: [Link]

-

Title: Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Paliperidone Palmitate N-Oxide Source: Molsyns URL: [Link]

-

Title: CAS No : 761460-08-6 | Product Name : Paliperidone N-Oxide Source: Pharmaffiliates URL: [Link]

-

Title: Characterization And Solubility Studies Of Pharmaceutical Cocrystals Of Paliperidone Source: Journal of Pharmaceutical Negative Results URL: [Link]

-

Title: Approximate receptor binding profiles and half-lives of selected... Source: ResearchGate URL: [Link]

-

Title: Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients Source: Semantic Scholar URL: [Link]

-

Title: Dose-finding study of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy in patients with schizophrenia Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Paliperidone Palmitate N-Oxide Source: PubChem, National Institutes of Health URL: [Link]

Sources

- 1. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paliperidone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Paliperidone? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]

- 7. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]

- 9. droracle.ai [droracle.ai]

- 10. Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paliperidone Palmitate N-Oxide | 1404053-60-6 [chemicea.com]

- 12. Paliperidone Palmitate N-Oxide | 1404053-60-6 | SynZeal [synzeal.com]

The Evolving Landscape of Risperidone Metabolism: A Technical Guide on the Role of Paliperidone and the Characterization of Paliperidone N-oxide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the metabolic pathway of risperidone, focusing on its primary active metabolite, paliperidone (9-hydroxyrisperidone). Furthermore, it addresses the current scientific understanding of paliperidone N-oxide, a related substance, and its standing in the broader context of risperidone's biotransformation. This document moves beyond a conventional overview to offer in-depth, field-proven insights into the enzymatic processes, analytical methodologies, and clinical relevance of these compounds.

Executive Summary: From Risperidone to its Metabolites

Risperidone, an atypical antipsychotic, undergoes extensive hepatic metabolism, primarily through the action of the cytochrome P450 2D6 (CYP2D6) enzyme, to form its major and pharmacologically active metabolite, paliperidone.[1][2] While paliperidone itself is a marketed antipsychotic agent, its own metabolic profile is characterized by limited hepatic transformation and predominant renal excretion.[3][4] Within the context of paliperidone's metabolic fate and chemical synthesis, paliperidone N-oxide has been identified. However, based on current scientific literature, it is important to clarify that paliperidone N-oxide is not considered a primary metabolite of risperidone but rather a minor metabolite or a process-related impurity in the manufacturing of paliperidone. This guide will elucidate these metabolic relationships and the analytical techniques used for their characterization.

The Risperidone to Paliperidone Metabolic Pathway: A Detailed Examination

The conversion of risperidone to paliperidone is a critical step in its mechanism of action and overall pharmacokinetic profile.

The Central Role of Cytochrome P450 2D6 (CYP2D6)

The primary enzymatic driver for the 9-hydroxylation of risperidone to paliperidone is CYP2D6.[1] This enzyme exhibits significant genetic polymorphism, leading to variations in metabolic rates among individuals, which can influence the plasma concentrations of both risperidone and paliperidone. To a lesser extent, CYP3A4 also contributes to the metabolism of risperidone.[5] The therapeutic effect of risperidone is attributed to the combined actions of the parent drug and its active metabolite, paliperidone.[2]

dot graph metabolic_pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

risperidone [label="Risperidone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; paliperidone [label="Paliperidone\n(9-hydroxyrisperidone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; paliperidone_n_oxide [label="Paliperidone N-oxide", fillcolor="#FBBC05", fontcolor="#202124"];

risperidone -> paliperidone [label="CYP2D6 (major)\nCYP3A4 (minor)"]; paliperidone -> paliperidone_n_oxide [label="N-oxidation\n(Enzymatic pathway not fully elucidated)", style=dashed]; } dot

Figure 1: Metabolic conversion of Risperidone to Paliperidone and the subsequent N-oxidation to Paliperidone N-oxide.

Paliperidone N-oxide: A Characterized but Minor Player

While not a primary metabolite, the existence and analytical characterization of paliperidone N-oxide are relevant for a comprehensive understanding of paliperidone's chemistry and quality control.

Physicochemical Properties

Paliperidone N-oxide is a known chemical entity with defined physical and chemical properties. Its molecular structure is characterized by the addition of an oxygen atom to the nitrogen of the piperidine ring of paliperidone.

| Property | Value | Source |

| Molecular Formula | C23H27FN4O4 | PubChem |

| Molecular Weight | 442.5 g/mol | PubChem |

| CAS Number | 761460-08-6 | PubChem |

Formation and Enzymatic Pathway: An Area for Further Research

The specific enzymatic pathway responsible for the N-oxidation of paliperidone to paliperidone N-oxide is not well-documented in the current body of scientific literature. While N-oxidation is a recognized metabolic reaction, often mediated by cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs), the specific enzymes involved in the biotransformation of paliperidone to its N-oxide derivative have not been definitively identified.[6][7]

Pharmacological Activity and Clinical Significance: The Unanswered Questions

Crucially, there is a lack of available data on the pharmacological activity of paliperidone N-oxide. It is currently unknown whether this compound exhibits any affinity for dopamine, serotonin, or other CNS receptors, or if it contributes to the therapeutic or adverse effects of risperidone or paliperidone treatment.[8][9] Consequently, the clinical significance of paliperidone N-oxide remains unestablished, and its plasma concentrations are not routinely monitored in clinical practice.

Analytical Methodologies for the Detection and Quantification of Risperidone and its Metabolites

The accurate measurement of risperidone, paliperidone, and related substances like paliperidone N-oxide in both pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with UV or diode-array detection, are widely used for the analysis of risperidone and paliperidone. These methods are valuable for determining the purity of the active pharmaceutical ingredient (API) and for quantifying the drug in dosage forms. Notably, HPLC methods have been developed to identify and determine related substances of paliperidone, including paliperidone N-oxide, in bulk drug and pharmaceutical formulations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of risperidone and paliperidone in biological fluids such as plasma and urine.[10][11][12][13] These methods offer the high selectivity and low limits of detection required for pharmacokinetic and bioequivalence studies. While numerous LC-MS/MS methods are available for risperidone and paliperidone, specific and validated methods for the routine quantification of paliperidone N-oxide in clinical samples are not widely reported.

dot graph experimental_workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

sample [label="Biological Sample\n(e.g., Plasma, Urine)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Sample Preparation\n(e.g., Protein Precipitation, SPE, LLE)", fillcolor="#F1F3F4", fontcolor="#202124"]; chromatography [label="LC Separation\n(e.g., Reversed-Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="MS/MS Detection\n(MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantification [label="Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

sample -> extraction; extraction -> chromatography; chromatography -> detection; detection -> quantification; } dot

Figure 2: A generalized experimental workflow for the quantification of Risperidone and its metabolites in biological samples using LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification of Paliperidone in Human Plasma

The following protocol is a representative example of a validated LC-MS/MS method for the quantification of paliperidone in human plasma. This method can be adapted to include the analysis of risperidone and potentially paliperidone N-oxide with appropriate optimization of chromatographic and mass spectrometric conditions.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., paliperidone-d4, 100 ng/mL).

- Vortex briefly to mix.

- Add 300 µL of acetonitrile to precipitate plasma proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 15,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions:

- LC System: UPLC system (e.g., Waters ACQUITY UPLC or equivalent).

- Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to ensure separation of the analytes from endogenous plasma components.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).

- Ionization Source: Electrospray Ionization (ESI), positive mode.

- Multiple Reaction Monitoring (MRM) Transitions:

- Paliperidone: m/z 427.2 → 207.2

- Paliperidone-d4 (IS): m/z 431.2 → 211.2

- Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to achieve maximum signal intensity.

4. Data Analysis:

- Integrate the peak areas for the analyte and internal standard.

- Calculate the peak area ratio (analyte/internal standard).

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of paliperidone in the unknown samples by interpolation from the calibration curve.

Conclusion and Future Directions

For the research and drug development community, several key areas warrant further investigation:

-

Elucidation of the Enzymatic Pathway: In vitro studies using human liver microsomes and recombinant enzymes could identify the specific CYP or FMO enzymes responsible for the N-oxidation of paliperidone.

-

Pharmacological Characterization: Receptor binding and functional assays are needed to determine if paliperidone N-oxide possesses any pharmacological activity.

-

Clinical Quantification: The development and validation of sensitive bioanalytical methods for the quantification of paliperidone N-oxide in human plasma would be the first step in assessing its potential clinical relevance.

A more complete understanding of the formation and disposition of all metabolites, even minor ones, contributes to a more comprehensive safety and efficacy profile of a therapeutic agent.

References

- A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study i. Acta Farm. Bonaerense.

- Identification of post-mortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS.

- Paliperidone - LiverTox - NCBI Bookshelf. National Institute of Diabetes and Digestive and Kidney Diseases.

- What is the metabolism of paliperidone (Invega)? - Dr.Oracle.

- UPLC-MS/MS Quantification of Paliperidone in Human Plasma Using a Deuter

- A process for the purification of paliperidone.

- Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine.

- LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma.

- Paliperidone - Wikipedia.

- What is the mechanism of action of Paliperidone (Invega)? - Dr.Oracle.

- Paliperidone | C23H27FN4O3 | CID 115237 - PubChem.

- Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. Legal Medicine.

- What is the mechanism of Paliperidone?

- Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition.

- Simultaneous determination of risperidone and 9-hydroxyrisperidone in plasma by liquid chromatography/electrospray tandem mass spectrometry.

- Pharmacokinetics and dopamine D-2 and serotonin 5-HT2A receptor occupancy of paliperidone in healthy subjects: Two open-label, single-dose studies.

- Serum Concentrations of Paliperidone After Administration of the Long-Acting Injectable Formul

- Comparative Pharmacology of Risperidone and Paliperidone. Medical Science Monitor.

- Paliperidone: Package Insert / Prescribing Inform

- The pharmacokinetics of paliperidone versus risperidone.

- Distinct electrophysiological effects of paliperidone and risperidone on the firing activity of rat serotonin and norepinephrine neurons. Psychopharmacology.

- Regio-selective Formation of N-oxide Metabolites. Hypha Discovery.

- Determination of Plasma Concentration Reference Ranges for Risperidone and Paliperidone. CPT: Pharmacometrics & Systems Pharmacology.

- PIII-57Pharmacokinetics and dopamine D2 And serotonin 5-HT2A receptor occupancy of paliperidone in healthy subjects: Two open-label, single-dose studies.

- Serum Concentration of Paliperidone Palmitate Administered Every 3 Weeks.

- Signalling profile differences: paliperidone versus risperidone. British Journal of Pharmacology.

-

Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[3][10][14] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia.

- INVEGA® (paliperidone ER)

- A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models.

- FIGURE: Metabolism of risperidone to paliperidone.

- Paliperidone Acid-Based Cocrystal for Improving Biopharmaceutical Properties: In Vitro and In Vivo Evalu

- Synthetic scheme of paliperidone: generation of process-related...

- Synthesis of paliperidone.

- The effects of concurrent oral paliperidone or risperidone use with paliperidone long-acting injection. Mental Health Clinician.

- The effects of concurrent oral paliperidone or risperidone use with paliperidone long-acting injection.

Sources

- 1. EP2343296A1 - A process for the purification of paliperidone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paliperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. medipol.edu.tr [medipol.edu.tr]

- 8. Comparative Pharmacology of Risperidone and Paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct electrophysiological effects of paliperidone and risperidone on the firing activity of rat serotonin and norepinephrine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. latamjpharm.org [latamjpharm.org]

- 11. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of risperidone and 9-hydroxyrisperidone in plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Structural characterization of Paliperidone N-Oxide

An In-Depth Technical Guide to the Structural Characterization of Paliperidone N-Oxide

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive framework for the structural characterization of Paliperidone N-Oxide, a critical related substance of the atypical antipsychotic, Paliperidone. As a major metabolite and a primary product of oxidative degradation, the unambiguous identification and characterization of Paliperidone N-Oxide are paramount for ensuring the quality, safety, and efficacy of Paliperidone drug products.[1] This document is intended for researchers, analytical scientists, and professionals in drug development, offering a narrative built on the pillars of scientific integrity, field-proven insights, and authoritative grounding. We will move beyond rote protocols to explore the causal logic behind experimental choices, ensuring a robust and validated approach to structural elucidation.

Introduction: The Significance of Paliperidone N-Oxide

Paliperidone, the primary active metabolite of Risperidone, functions as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[2][3] Its efficacy is well-established, but like any active pharmaceutical ingredient (API), its stability and degradation profile are of critical concern. Paliperidone N-Oxide emerges as a key impurity, primarily formed under oxidative stress conditions.[4][5] Its presence in a drug substance or product can indicate instability and necessitates rigorous analytical control. Therefore, a definitive structural characterization is not merely an academic exercise but a regulatory and safety imperative.

This guide details the multi-technique approach required for a full structural confirmation, integrating chromatographic separation with spectroscopic analysis.

Foundational Physico-Chemical Properties

A complete characterization begins with understanding the fundamental properties of the molecule. Paliperidone N-Oxide, also known as Paliperidone Related Compound D, is the N-oxidized form of Paliperidone at the tertiary amine of the piperidine ring.[6][]

| Property | Value | Source |

| IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | PubChem[6] |

| Molecular Formula | C₂₃H₂₇FN₄O₄ | PubChem[6] |

| Molecular Weight | 442.49 g/mol | BOC Sciences, PubChem[6][] |

| Monoisotopic Mass | 442.20163352 Da | PubChem[6] |

| CAS Number | 761460-08-6 | PubChem[6] |

| Appearance | White Solid | BOC Sciences[] |

The Characterization Workflow: A Strategic Overview

The structural elucidation of a pharmaceutical impurity like Paliperidone N-Oxide is a systematic process. It begins with isolation and purification, typically via chromatography, followed by a suite of spectroscopic techniques to piece together the molecular puzzle.

Caption: Overall workflow for the structural characterization of Paliperidone N-Oxide.

Chromatographic Separation: The Prerequisite for Purity

Before any spectroscopic analysis can yield unambiguous data, the analyte must be separated from the parent drug and other related substances. Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (RP-UPLC) is the method of choice.

Expertise & Causality: The choice of a C18 stationary phase is standard for molecules of this polarity. A gradient elution is often necessary to achieve adequate separation between the more polar N-oxide and the parent Paliperidone.[5][8] The mobile phase typically consists of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile. The buffer controls the ionization state of the molecule, enhancing peak shape and reproducibility, while the organic modifier controls retention.

Protocol: Stability-Indicating UPLC Method

This protocol is adapted from established methods for Paliperidone and its degradation products.[5][9]

-

System: UPLC system with a UV/PDA detector.

-

Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.6 mL/min.

-

Gradient Program:

-

Initial: 90% A, 10% B

-

2.0 min: 10% A, 90% B

-

2.5 min: 10% A, 90% B

-

2.6 min: 90% A, 10% B

-

3.5 min: End of run

-

-

Column Temperature: 30 °C.

-

Injection Volume: 2 µL.

-

Sample Preparation: Prepare samples in a mixture of mobile phase A and B (50:50 v/v) to ensure compatibility and good peak shape.

Trustworthiness: This method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating baseline separation of Paliperidone N-Oxide from Paliperidone and other potential impurities.

Mass Spectrometry: Unveiling Mass and Fragmentation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for confirming the molecular weight and probing the structure of impurities.

Expertise & Causality: Electrospray ionization (ESI) in positive mode is highly effective for this class of compounds due to the presence of basic nitrogen atoms that are readily protonated. High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is crucial.[11] It provides a highly accurate mass measurement of the molecular ion ([M+H]⁺), allowing for the confident determination of the elemental composition (C₂₃H₂₈FN₄O₄⁺).

The fragmentation pattern (MS/MS) provides a structural fingerprint. The N-O bond is relatively labile and its cleavage is a key diagnostic fragmentation pathway.

Caption: Key fragmentation pathways for Paliperidone N-Oxide in MS/MS.

Protocol: LC-MS/MS Analysis

-

LC System: Couple the validated UPLC method described above to the mass spectrometer.

-

MS System: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS Scan Range: m/z 100-600.

-

MS/MS Analysis: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of m/z 443.2.

-

Collision Energy: Ramp collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Trustworthiness: The accurate mass of the precursor ion should be within 5 ppm of the theoretical mass of C₂₃H₂₈FN₄O₄⁺. The observation of a prominent fragment at m/z 427.2, corresponding to the protonated Paliperidone molecule ([M+H-16]⁺), is strong evidence for the N-oxide structure.[4][12]

NMR Spectroscopy: The Definitive Structural Blueprint

While MS provides strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, atom-by-atom connectivity map of the molecule. A full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required.

Expertise & Causality: The most significant impact of N-oxidation is on the adjacent protons and carbons of the piperidine ring. The electron-withdrawing nature of the N-oxide group will cause a downfield shift (deshielding) of the alpha-protons (those on the carbons directly attached to the nitrogen) compared to their positions in the parent Paliperidone.[13][14]

-

¹H NMR: Expect the multiplets corresponding to the piperidine protons adjacent to the nitrogen to shift downfield by approximately 0.5-1.0 ppm.

-

¹³C NMR: The carbons adjacent to the N-oxide will also experience a downfield shift.

-

¹⁹F NMR: The fluorine signal should remain largely unchanged, confirming that the modification did not occur on the benzisoxazole ring.[13]

-

2D NMR:

-

HSQC will correlate the shifted piperidine protons directly to their attached carbons.

-

HMBC will show long-range correlations from these shifted protons to other parts of the molecule, confirming the overall structure remains intact.

-

Protocol: NMR Sample Analysis

-

Sample Preparation: Dissolve 5-10 mg of the isolated, purified Paliperidone N-Oxide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

-

2D Experiments: Acquire gradient-selected, phase-sensitive 2D spectra:

-

¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton spin systems.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) connectivity, which is crucial for linking different fragments of the molecule.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (e.g., TMS at 0.00 ppm for ¹H and ¹³C in CDCl₃).

-

Structural Assignment: Meticulously assign all proton and carbon signals, paying close attention to the chemical shifts and coupling patterns of the piperidine ring and comparing them to a reference spectrum of Paliperidone.

Orthogonal Confirmation: X-Ray Crystallography

Expertise & Causality: This technique provides the precise spatial coordinates of each atom in the crystal lattice, confirming not only the connectivity but also the conformation of the molecule in the solid state. Obtaining diffraction-quality crystals can be challenging and is often the rate-limiting step.

Conclusion

The structural characterization of Paliperidone N-Oxide is a multi-faceted process that relies on the synergistic application of modern analytical techniques. The workflow presented here—from chromatographic separation to detailed spectroscopic analysis via MS and NMR—provides a robust, self-validating system. By understanding the causal principles behind each experimental choice, researchers can confidently and definitively elucidate the structure of this critical impurity, ensuring the integrity and safety of Paliperidone pharmaceuticals.

References

-

PubChem Compound Summary for CID 24782992, Paliperidone N-Oxide. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 139024954, Paliperidone Palmitate N-Oxide. National Center for Biotechnology Information. [Link]

-

Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed. [Link]

-

Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. ResearchGate. [Link]

-

Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. Semantic Scholar. [Link]

-

Bacterial degradation of risperidone and paliperidone in decomposing blood. PubMed. [Link]

-

A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Case study of Paliperidone. Magritek. [Link]

-

Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments. Magritek. [Link]

-

Paliperidone Palmitate N-Oxide. ChemWhat. [Link]

-

PubChem Compound Summary for CID 115237, Paliperidone. National Center for Biotechnology Information. [Link]

-

Synthetic scheme of paliperidone: generation of process-related... ResearchGate. [Link]

-

Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Scholars Research Library. [Link]

-

Chemical structure of paliperidone. ResearchGate. [Link]

-

MS data for N-Oxide. ResearchGate. [Link]

-

IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND... ResearchGate. [Link]

-

Identification of postmortem paliperidone metabolite in human blood by LC–Q-Orbitrap-MS. Journal of Analytical Toxicology, Oxford Academic. [Link]

-

Crystal structure of paliperidone, C23H27FN4O3. Powder Diffraction, Cambridge Core. [Link]

-

Crystal structure of paliperidone, C23H27FN4O3. ResearchGate. [Link]

-

Analytical methods for the estimation of paliperidone. ResearchGate. [Link]

-

DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]

-

Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. Semantic Scholar. [Link]

-

SYNTHESIS OF PALIPERIDONE. European Patent Office. [Link]

-

Paliperidone N-Oxide. Pharmaffiliates. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Paliperidone N-Oxide | C23H27FN4O4 | CID 24782992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. magritek.com [magritek.com]

- 14. Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments - Magritek [magritek.com]

- 15. Crystal structure of paliperidone, C23H27FN4O3 | Powder Diffraction | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

Paliperidone N-Oxide CAS number and molecular formula

This guide provides a comprehensive technical overview of Paliperidone N-Oxide, a critical compound for researchers, scientists, and drug development professionals working with paliperidone and related antipsychotic agents. We will delve into its chemical identity, formation pathways, analytical quantification, and its significance as a pharmaceutical impurity.

Introduction: The Chemical Context of Paliperidone and its Derivatives

Paliperidone (9-hydroxyrisperidone) is a second-generation atypical antipsychotic agent widely used in the treatment of schizophrenia and schizoaffective disorder.[1][2] It is the primary active metabolite of risperidone, exerting its therapeutic effect through a combination of central dopamine type 2 (D₂) and serotonin type 2 (5-HT₂ₐ) receptor antagonism.[3][4][5]

The manufacturing process and storage of any active pharmaceutical ingredient (API) can lead to the formation of related substances or impurities. These can arise from starting materials, by-products of the synthesis, or degradation of the API itself.[6] For paliperidone, one of the key process-related impurities and degradation products is Paliperidone N-Oxide. Understanding the profile of such impurities is a cornerstone of drug development and quality control, ensuring the safety and efficacy of the final pharmaceutical product. This guide focuses specifically on the N-oxide derivative, providing the technical detail necessary for its identification, control, and study.

Core Chemical Identity

Paliperidone N-Oxide is formed by the oxidation of the tertiary amine on the piperidine ring of the paliperidone molecule. This structural modification results in distinct chemical and physical properties.

| Identifier | Value | Source(s) |

| CAS Number | 761460-08-6 | [7][8] |